Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Overview
Description
Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an isopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of isopropylamine with ®-pyrrolidin-3-yl-carbamic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl-®-pyrrolidin-3-yl-carbamic acid methyl ester
- Isopropyl-®-pyrrolidin-3-yl-carbamic acid ethyl ester
- Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester
Uniqueness
Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .
Properties
IUPAC Name |
tert-butyl N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPPISBEWBMXCD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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